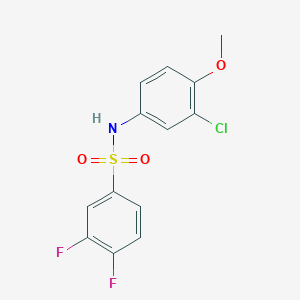![molecular formula C16H19NO3 B5313630 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide](/img/structure/B5313630.png)
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide, also known as FMAU, is a synthetic compound that has been studied for its potential applications in the field of medical imaging. FMAU is a radiotracer that can be used in PET imaging to detect tumor cells and monitor their response to treatment.
Wirkmechanismus
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is a radiotracer that is taken up by tumor cells due to their increased metabolic activity. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is converted into a phosphorylated form by thymidine kinase, an enzyme that is overexpressed in tumor cells. The phosphorylated form of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide accumulates in tumor cells and can be detected by PET imaging.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide is a relatively safe compound that has low toxicity and is well-tolerated by patients. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide does not have any significant biochemical or physiological effects on the body, other than its ability to be taken up by tumor cells and detected by PET imaging.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has several advantages for lab experiments, including its high sensitivity and specificity for detecting tumor cells. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging can provide real-time information on tumor growth and response to treatment. However, 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has some limitations, including its short half-life, which requires that it be synthesized on-site and used immediately. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging is also relatively expensive and may not be widely available in all medical centers.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide. One area of research is the development of new synthesis methods that can produce 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide more efficiently and at lower cost. Another area of research is the optimization of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging protocols to improve its sensitivity and specificity for detecting tumor cells. Additionally, 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide may have potential applications in other areas of medical imaging, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide involves several steps, including the reaction of 5-methyl-2-furanmethanol with N-methyl-N-phenylacetamide to form 5-methyl-2-furanylmethyl-N-methyl-N-phenylacetamide. This intermediate product is then reacted with methoxyamine hydrochloride to form 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide. The final product is purified by column chromatography and characterized by NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has been studied extensively for its potential applications in medical imaging. PET imaging using 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide can detect tumor cells and monitor their response to treatment. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide has been shown to be effective in detecting various types of cancer, including breast cancer, prostate cancer, and lung cancer. 2-methoxy-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylacetamide PET imaging has also been used to evaluate the efficacy of cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-N-[(5-methylfuran-2-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-9-10-14(20-12)11-17(2)16(18)15(19-3)13-7-5-4-6-8-13/h4-10,15H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISMTPFHWOQTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)


![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5313633.png)
![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)